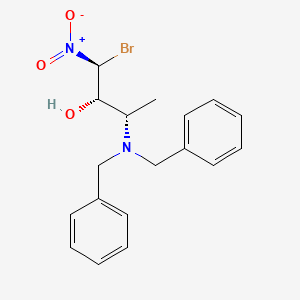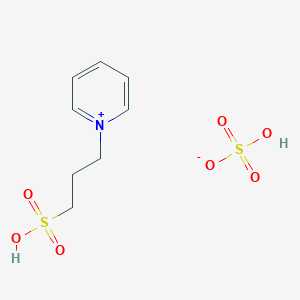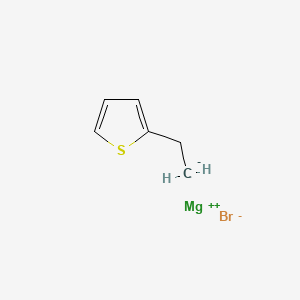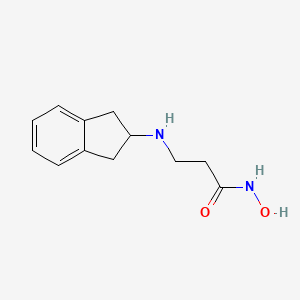
(1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol is a chiral compound with the molecular formula C17H20BrN2O3. It contains a bromine atom, a nitro group, and a dibenzylamino group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol can be achieved through a multi-step process. One approach involves the bromination of a suitable precursor, followed by the introduction of the dibenzylamino and nitro groups under controlled conditions. Common reagents include bromine (Br2), dibenzylamine, and nitric acid (HNO3).
Industrial Production Methods: In an industrial setting, the production of this compound may utilize batch reactors with precise temperature and pressure control to ensure high yield and purity. The use of automated systems can help in monitoring and adjusting reaction parameters in real-time.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), under basic conditions.
Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Corresponding amine derivatives
Reduction: Alcohols or ethers, depending on the nucleophile used
Substitution: Various substituted derivatives based on the nucleophile
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom and nitro group are key sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The dibenzylamino group can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- 1-Bromo-3-nitrobutane
- 1-Bromo-3-(dibenzylamino)butane
- 1-Bromo-3-(dibenzylamino)-1-nitropropane
Uniqueness: (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol is unique due to its chiral centers and the presence of multiple functional groups, which provide a diverse range of reactivity and potential applications. Its specific stereochemistry can also lead to different biological activities compared to its achiral or differently substituted analogs.
Propiedades
Número CAS |
923021-47-0 |
|---|---|
Fórmula molecular |
C18H21BrN2O3 |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
(1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol |
InChI |
InChI=1S/C18H21BrN2O3/c1-14(17(22)18(19)21(23)24)20(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14,17-18,22H,12-13H2,1H3/t14-,17-,18+/m0/s1 |
Clave InChI |
DGRYYYBVIGLERI-JCGIZDLHSA-N |
SMILES isomérico |
C[C@@H]([C@@H]([C@@H]([N+](=O)[O-])Br)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canónico |
CC(C(C([N+](=O)[O-])Br)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one](/img/structure/B14195666.png)

![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)
![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)

![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)




![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)


